2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide
Description
This compound is a pyrimido[5,4-b]indole derivative characterized by a fluoro substituent at the 8-position, a 4-methoxybenzyl group at the 3-position, and a 4-methoxyphenylacetamide moiety at the 5-position. Its molecular formula is C₂₆H₂₁FN₄O₃, with a molecular weight of 468.47 g/mol . The SMILES notation (C(NC1=CC=C(OC)C=C1)(=O)CN1C2=C(C=C(F)C=C2)C2N=CN(CC3=CC=CC=C3)C(=O)C1=2) highlights the intricate arrangement of its fused heterocyclic core and substituted aromatic groups .
Properties
IUPAC Name |
2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O4/c1-35-20-8-3-17(4-9-20)14-31-16-29-25-22-13-18(28)5-12-23(22)32(26(25)27(31)34)15-24(33)30-19-6-10-21(36-2)11-7-19/h3-13,16H,14-15H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKVDXXXRHGSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide represents a novel class of nitrogen-containing heterocycles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Synthesis
The synthesis of the target compound typically involves multi-step organic reactions. Key steps may include:
- Nucleophilic Substitution : Reaction of substituted benzyl halides with nucleophiles to form intermediates.
- Cyclization : Formation of the pyrimidoindole core through cyclization reactions.
- Fluorination : Introduction of the fluorine atom via electrophilic fluorination.
These synthetic routes are crucial for achieving high yields and purity, often employing catalysts and controlled reaction conditions .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrimidine derivatives, including those structurally related to the target compound. For instance, compounds with electron-withdrawing groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0125 to 0.0412 mg/mL, indicating potent antibacterial effects .
| Compound | MIC (mg/mL) | Bacterial Strains |
|---|---|---|
| Compound A | 0.0125 | P. aeruginosa |
| Compound B | 0.0311 | S. aureus |
| Compound C | 0.0212 | E. coli |
Anticancer Activity
The anticancer potential of similar compounds has been explored in various cancer cell lines. For example, derivatives of pyrimidine compounds have shown significant cytotoxicity against hepatocellular carcinoma (HCC) cell lines (HepG2 and Huh-7), with IC50 values comparable to established chemotherapeutics like Doxorubicin . The mechanism involved apoptosis induction through caspase activation.
| Compound | IC50 (μg/mL) | Cancer Cell Line |
|---|---|---|
| Compound D | 5.34 | HepG2 |
| Compound E | 6.13 | Huh-7 |
The biological activity of the target compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors. The presence of fluorine and methoxy groups enhances binding affinity and selectivity towards these targets, potentially leading to inhibition of critical pathways involved in bacterial growth or cancer cell proliferation .
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives similar to the target compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential use in treating infections caused by multidrug-resistant organisms .
- Cytotoxicity Against Cancer Cells : Another investigation highlighted that certain structural modifications led to increased cytotoxicity against various cancer cell lines, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Fluorine: The 8-fluoro substituent in the target compound and may enhance metabolic stability and binding affinity through hydrophobic interactions . Methoxy Groups: The 4-methoxy groups on both the benzyl and phenyl moieties in the target compound likely improve solubility compared to chloro or fluorophenyl analogs (e.g., ) . Thioether vs.
- Pharmacological Trends :
- Quinazoline derivatives with sulfonyl linkages (e.g., ) show explicit anticancer activity, suggesting that the pyrimidoindole core in the target compound may share similar mechanisms .
- Pyrimidoindoles with bulky substituents (e.g., 4-F-Bz in ) demonstrate conformational rigidity in X-ray studies, which could influence receptor binding .
Pharmacological and Mechanistic Insights
- Anticancer Potential: Compounds with 4-methoxyphenylacetamide moieties (e.g., ) show activity against multiple cancer cell lines, likely via kinase inhibition or DNA intercalation .
- Immunomodulatory Roles: Pyrimidoindole derivatives in act as Toll-like receptor 4 (TLR4) ligands, suggesting the target compound could modulate immune responses .
- Contradictory Evidence : While some acetamide derivatives (e.g., ) act as FPR2 agonists, others with thioether linkages () lack reported activity, highlighting substituent-dependent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
